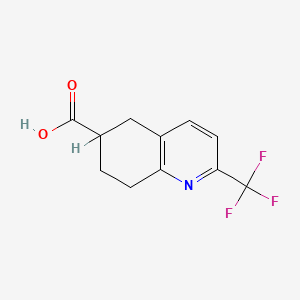
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
Cat. No. B1442412
Key on ui cas rn:
1154743-13-1
M. Wt: 245.2 g/mol
InChI Key: RAWUKUNDMGWMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08153651B2
Procedure details


A mixture of ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylate (0.47 g, 1.7 mmol), 1 M aqueous sodium hydroxide (3.4 mL, 3.4 mmol, 2 equiv.) and methanol (10 mL), was heated at reflux for 16 h. The mixture was concentrated to remove MeOH, diluted with 1M aqueous NaH2PO4 (15 mL) and buffered to pH 3 with 1M H3PO4, depositing a voluminous precipitate. The mixture was extracted with DCM (3×30 mL), and the combined organic layers were dried (Na2SO4), filtered and concentrated. The solid residue was purified by reverse-phase HPLC (40-55% acetonitrile in 0.1% HCO2H/H2O). The combined HPLC fractions were concentrated to remove acetonitrile, buffered with 1M NaH2PO4 (10 mL) and extracted with DCM (3×30 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated to afford the acid as a solid (324 mg, 77%). 1H NMR (400 MHz, DMSO-d6) [δ] 12.45 (s, 1H), 7.82 (d, J=7.9 Hz, 1H), 7.63 (d, J=7.9 Hz, 1H), 3.12-2.86 (m, 4H), 2.83-2.76 (m, 1H), 2.22-2.14 (m, 1H), 1.97-1.86 (m, 1H); m/z=246.1 (M+H)+.
Name
ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylate
Quantity
0.47 g
Type
reactant
Reaction Step One



Name
Yield
77%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:12]=[CH:11][C:10]2[CH2:9][CH:8]([C:13]([O:15]CC)=[O:14])[CH2:7][CH2:6][C:5]=2[N:4]=1.[OH-].[Na+]>CO>[F:19][C:2]([F:1])([F:18])[C:3]1[CH:12]=[CH:11][C:10]2[CH2:9][CH:8]([C:13]([OH:15])=[O:14])[CH2:7][CH2:6][C:5]=2[N:4]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylate
|
|
Quantity
|
0.47 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NC=2CCC(CC2C=C1)C(=O)OCC)(F)F
|
|
Name
|
|
|
Quantity
|
3.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 16 h
|
|
Duration
|
16 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove MeOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 1M aqueous NaH2PO4 (15 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with DCM (3×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue was purified by reverse-phase HPLC (40-55% acetonitrile in 0.1% HCO2H/H2O)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined HPLC fractions were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove acetonitrile
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (3×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NC=2CCC(CC2C=C1)C(=O)O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 324 mg | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
